Methyl 2-(2,5-dimethylphenyl)-3,3,3-trifluoro-2-hydroxypropanoate
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Overview
Description
Methyl 2-(2,5-dimethylphenyl)-3,3,3-trifluoro-2-hydroxypropanoate is an organic compound characterized by its unique trifluoromethyl group and hydroxypropanoate structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2,5-dimethylphenyl)-3,3,3-trifluoro-2-hydroxypropanoate typically involves the esterification of 2-(2,5-dimethylphenyl)-3,3,3-trifluoro-2-hydroxypropanoic acid with methanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(2,5-dimethylphenyl)-3,3,3-trifluoro-2-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products:
Oxidation: Methyl 2-(2,5-dimethylphenyl)-3,3,3-trifluoro-2-oxopropanoate
Reduction: Methyl 2-(2,5-dimethylphenyl)-3,3,3-trifluoro-2-hydroxypropanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Methyl 2-(2,5-dimethylphenyl)-3,3,3-trifluoro-2-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule, including its effects on enzyme activity and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings with enhanced properties.
Mechanism of Action
The mechanism of action of Methyl 2-(2,5-dimethylphenyl)-3,3,3-trifluoro-2-hydroxypropanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The hydroxy group may also participate in hydrogen bonding, further influencing the compound’s biological activity.
Comparison with Similar Compounds
- Methyl 2-(2,5-dimethylphenyl)-2-hydroxypropanoate
- Methyl 2-(2,5-dimethylphenyl)-3,3,3-trifluoro-2-oxopropanoate
- Ethyl 2-(2,5-dimethylphenyl)-3,3,3-trifluoro-2-hydroxypropanoate
Comparison: Methyl 2-(2,5-dimethylphenyl)-3,3,3-trifluoro-2-hydroxypropanoate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity compared to its non-fluorinated analogs. Additionally, the trifluoromethyl group can influence the compound’s biological activity, making it a valuable molecule for various applications.
Properties
IUPAC Name |
methyl 2-(2,5-dimethylphenyl)-3,3,3-trifluoro-2-hydroxypropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3O3/c1-7-4-5-8(2)9(6-7)11(17,10(16)18-3)12(13,14)15/h4-6,17H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTNJOXAMFQLSHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C(=O)OC)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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